molecular formula C20H18FNO4S2 B2488647 (E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 875398-49-5

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2488647
CAS RN: 875398-49-5
M. Wt: 419.49
InChI Key: GPHSHLXMWBKRJT-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C20H18FNO4S2 and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality (E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Antitumor Activity: Studies have shown that derivatives of this compound exhibit antitumor properties. Researchers are investigating its potential as an anticancer agent, targeting specific pathways or receptors involved in tumor growth.

b. Antimicrobial Properties: The compound’s thiazolidinone scaffold has been associated with antimicrobial activity. Researchers are exploring its effectiveness against bacterial, fungal, and viral infections.

c. Antiplatelet and Antithrombotic Effects: Compounds containing thiazolidinone moieties have been studied for their ability to inhibit platelet aggregation and prevent blood clot formation. This compound may contribute to novel antithrombotic therapies.

d. Insecticidal and Pesticidal Applications: The compound’s diverse pharmacological activities extend to insecticidal properties. Researchers are investigating its potential as an environmentally friendly insecticide or pesticide.

a. Synthesis of Tetrahydrocarbazoles and Tetrahydroquinolines: Researchers use this compound as a building block to construct tetrahydrocarbazole and tetrahydroquinoline derivatives. These heterocyclic structures have relevance in medicinal chemistry and natural product synthesis.

b. Fluorinated Functional Groups: The presence of the CF2 group enhances lipophilicity and membrane permeability in drug molecules. Researchers utilize this compound to introduce fluorinated functional groups, improving drug absorption and bioavailability.

Bioconjugation and Imaging

The compound’s functional groups make it suitable for bioconjugation and imaging applications:

a. Radiolabeling: Researchers explore its potential as a radiolabeled probe for positron emission tomography (PET) imaging. The compound’s stability and affinity for specific targets are crucial considerations.

properties

IUPAC Name

6-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c21-15-7-4-3-6-14(15)16-10-9-13(26-16)12-17-19(25)22(20(27)28-17)11-5-1-2-8-18(23)24/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHSHLXMWBKRJT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

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